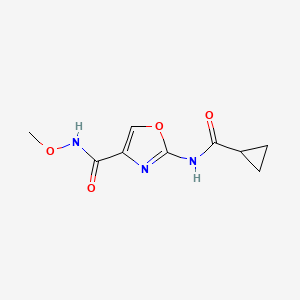
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide (N-BTHQ-DMP) is a novel synthetic compound that has been studied for its potential applications in scientific research. N-BTHQ-DMP is a derivative of tetrahydroquinoline (THQ), a naturally occurring alkaloid found in a variety of plants. N-BTHQ-DMP has been shown to possess a variety of biological activities, such as anti-inflammatory, anti-tumor, and anti-bacterial effects. Furthermore, N-BTHQ-DMP has been studied for its potential applications in the fields of drug design, drug delivery, and gene therapy.
Mecanismo De Acción
The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide is not yet fully understood; however, it is believed to act by binding to proteins in cells and modulating their activity. Specifically, this compound has been shown to bind to certain receptors on the cell surface, such as the G-protein coupled receptor (GPCR), which plays a role in cell signaling. This compound has also been shown to interact with other proteins, such as enzymes, which can alter the activity of these proteins and lead to a variety of biological effects.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, this compound has been shown to modulate the activity of certain proteins, such as GPCRs, which can lead to a variety of biological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide in scientific research has both advantages and limitations. On the one hand, this compound is a novel compound with a wide range of biological activities, making it a useful tool for studying a variety of biological processes. On the other hand, this compound is a synthetic compound, which makes it difficult to obtain in large quantities and can lead to variability in results due to batch-to-batch differences.
Direcciones Futuras
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide has a wide range of potential applications in scientific research and drug development. Future research should focus on elucidating the exact mechanism of action of this compound and further investigating its potential applications in drug design, drug delivery, and gene therapy. In addition, further studies should be conducted to identify potential side effects and toxicities associated with this compound. Finally, further research should be conducted to develop improved synthetic methods for the production of this compound in order to increase its availability for research and drug development.
Métodos De Síntesis
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide can be synthesized via a two-step process. The first step involves the condensation of 4-chlorophenylacetic acid with benzaldehyde to form the intermediate product N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)acetamide (N-CP-DMP). The second step involves the reaction of N-CP-DMP with 1-benzoyl-1,2,3,4-tetrahydroquinoline (BTHQ) to yield this compound.
Aplicaciones Científicas De Investigación
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide has been studied for its potential applications in scientific research. It has been shown to possess a variety of biological activities, such as anti-inflammatory, anti-tumor, and anti-bacterial effects. Furthermore, this compound has been studied for its potential applications in the fields of drug design, drug delivery, and gene therapy.
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-31-23-13-10-18(15-24(23)32-2)16-25(29)27-21-11-12-22-20(17-21)9-6-14-28(22)26(30)19-7-4-3-5-8-19/h3-5,7-8,10-13,15,17H,6,9,14,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOQDQXPFDCPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide](/img/structure/B6495687.png)
![ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-amido}-1,3-thiazole-4-carboxylate](/img/structure/B6495690.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B6495699.png)
![N-(3-methyl-1,2-thiazol-5-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B6495700.png)

![methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate](/img/structure/B6495706.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}acetamide](/img/structure/B6495715.png)
![N-(5-chloro-2-methoxyphenyl)-2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B6495716.png)
![N-[5-(4-oxo-4H-chromene-2-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide](/img/structure/B6495732.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B6495735.png)
![2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6495741.png)
![N-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,3-oxazol-2-yl)cyclopropanecarboxamide](/img/structure/B6495745.png)

![4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B6495761.png)